molecular formula C17H20N6OS B4518944 2-[(2-methylpropyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

2-[(2-methylpropyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B4518944
M. Wt: 356.4 g/mol
InChI Key: WKQCIUUOWPEIOY-UHFFFAOYSA-N
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Description

The compound 2-[(2-methylpropyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a 1,3-thiazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is linked to a para-substituted phenyl ring bearing a 1,2,4-triazol-1-ylmethyl moiety.

Properties

IUPAC Name

2-(2-methylpropylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c1-12(2)7-19-17-22-15(9-25-17)16(24)21-14-5-3-13(4-6-14)8-23-11-18-10-20-23/h3-6,9-12H,7-8H2,1-2H3,(H,19,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQCIUUOWPEIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpropyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the amino and triazole groups. Common reagents used in these reactions include thioamides, halogenated compounds, and triazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(2-methylpropyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-methylpropyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Azole Antifungals

Compound Name Core Structure Key Substituents Molecular Weight Target Enzyme Notable Features
Target Compound 1,3-Thiazole-4-carboxamide 2-(2-methylpropyl)amino; 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl ~403.5 g/mol* CYP51* Thiazole core may enhance metabolic stability vs. triazole; moderate lipophilicity
Fluconazole () 1,2,4-Triazole 2,4-Difluorophenyl; bis(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol 306.3 g/mol CYP51 High aqueous solubility; limited spectrum (Candida)
Itraconazole () 1,2,4-Triazolone Dichlorophenyl-dioxolane; sec-butyl-piperazine 705.6 g/mol CYP51 Broad-spectrum; high lipophilicity (requires acidic pH for absorption)
Terconazole () Piperazine-dioxolane 4-Isopropylpiperazine; dichlorophenyl-triazolylmethyl-dioxolane 532.5 g/mol CYP51 Topical use; cis-configuration critical for binding
Compound 9c () Benzimidazole-thiazole 4-Bromophenyl-thiazole; triazolylmethyl-phenoxy ~552.3 g/mol Not reported Docking studies suggest enhanced binding with halogenated aryl groups

*Estimated based on structural similarity.

Key Structural Differences and Implications

Core Heterocycle: The thiazole core in the target compound replaces the triazole or triazolone rings found in fluconazole and itraconazole. Thiazoles are less electron-rich than triazoles, which may alter binding to CYP51’s heme iron but could improve resistance to oxidative metabolism .

Substituent Effects: The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group mirrors the triazolylmethyl motifs in saperconazole () and terconazole (), which are critical for anchoring to CYP51’s hydrophobic pockets . The 2-methylpropylamino group introduces branched aliphatic hydrophobicity, similar to itraconazole’s sec-butyl chain (), enhancing membrane penetration but possibly limiting water solubility .

Stereochemical Considerations :

  • Unlike terconazole, which requires a cis-configuration for activity (), the target compound’s structure lacks chiral centers, simplifying synthesis and reducing stereoisomer-related variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methylpropyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(2-methylpropyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

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